molecular formula C11H17N3O2 B13535877 ethyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate

ethyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13535877
M. Wt: 223.27 g/mol
InChI Key: LPHMNZWRZBSCBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of cyclobutyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of agrochemicals and dyes, owing to its reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar in structure but lacks the cyclobutyl group.

    Ethyl 3-amino-1-methylpyrazole-4-carboxylate: Similar in structure but has a different substitution pattern on the pyrazole ring.

Uniqueness

Ethyl 5-amino-4-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 5-amino-4-cyclobutyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-3-16-11(15)9-8(7-5-4-6-7)10(12)14(2)13-9/h7H,3-6,12H2,1-2H3

InChI Key

LPHMNZWRZBSCBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C2CCC2)N)C

Origin of Product

United States

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